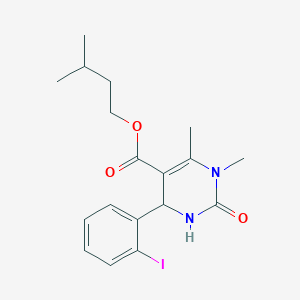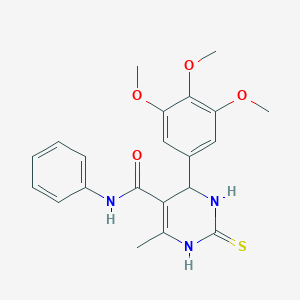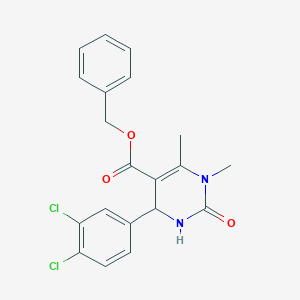![molecular formula C21H26N2O3S B405265 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B405265.png)
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is a complex organic compound featuring a benzimidazole core linked to a butoxy-phenoxy group via an ethylsulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl halide reacts with the benzimidazole derivative.
Coupling with 4-Butoxy-phenol: The final step involves the coupling of the ethylsulfanyl-benzimidazole intermediate with 4-butoxy-phenol using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group, potentially leading to hydrogenated derivatives.
Substitution: The phenoxy and benzimidazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted phenoxy and benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry due to its multiple donor atoms. It can also be used as a building block for synthesizing more complex molecules.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development, particularly as antimicrobial or anticancer agents.
Medicine
Potential medicinal applications include its use as a pharmacophore in designing new therapeutic agents targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or functionality.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Butoxy-phenoxy)-ethylamine: Similar in structure but lacks the benzimidazole core.
2-(4-Ethyl-phenoxy)-ethylamine: Similar but with an ethyl group instead of a butoxy group.
2-(4-Tert-butyl-phenoxy)-ethylamine: Similar but with a tert-butyl group.
Uniqueness
This detailed overview should provide a comprehensive understanding of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol, its synthesis, reactions, applications, and how it compares to similar compounds
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5g/mol |
Nom IUPAC |
2-[2-[2-(4-butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C21H26N2O3S/c1-2-3-14-25-17-8-10-18(11-9-17)26-15-16-27-21-22-19-6-4-5-7-20(19)23(21)12-13-24/h4-11,24H,2-3,12-16H2,1H3 |
Clé InChI |
MPPRIQPIZPHAMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B405182.png)
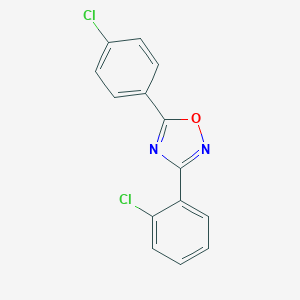
![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
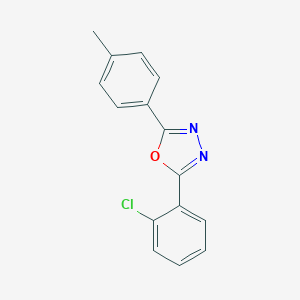
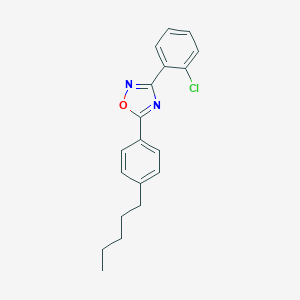
![12-(2,3-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405191.png)
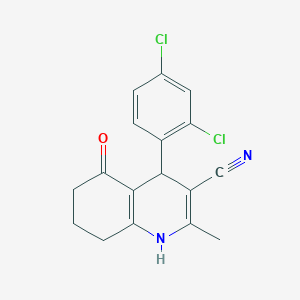
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B405196.png)
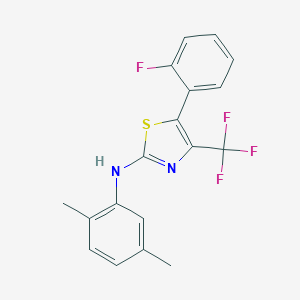
![Phenylmethyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-1-({4-nitrophenyl}methyl)-2-oxoethylcarbamate](/img/structure/B405198.png)
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
